molecular formula C5H7F3S B2632578 [1-(Trifluoromethyl)cyclopropyl]methanethiol CAS No. 2503207-38-1

[1-(Trifluoromethyl)cyclopropyl]methanethiol

Cat. No.: B2632578
CAS No.: 2503207-38-1
M. Wt: 156.17
InChI Key: DLMAZYNZDMSGGI-UHFFFAOYSA-N
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Description

[1-(Trifluoromethyl)cyclopropyl]methanethiol: is a chemical compound with the molecular formula C5H7F3S. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanethiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cyclopropyl]methanethiol typically involves the introduction of a trifluoromethyl group to a cyclopropyl ring, followed by the addition of a methanethiol group. Specific synthetic routes and reaction conditions may vary, but common methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(Trifluoromethyl)cyclopropyl]methanethiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiol group can form covalent bonds with target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[1-(trifluoromethyl)cyclopropyl]methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3S/c6-5(7,8)4(3-9)1-2-4/h9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMAZYNZDMSGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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